molecular formula C11H10ClF3N2 B1396993 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride CAS No. 1187830-66-5

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride

Cat. No.: B1396993
CAS No.: 1187830-66-5
M. Wt: 262.66 g/mol
InChI Key: YMNDXSNYVDXFEA-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride is a substituted tetrahydroisoquinoline derivative characterized by a trifluoromethyl (-CF₃) group at position 7 and a carbonitrile (-CN) group at position 5. The compound exists as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications . Key synonyms include 7-trifluoromethyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride salt and Isoquinoline, 1,2,3,4-tetrahydro-7-(trifluoromethyl)-, hydrochloride (1:1) .

The compound is commercially available at high purity (≥95%) but commands a premium price (e.g., 1g costs €982.00), reflecting its specialized synthetic complexity .

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2.ClH/c12-11(13,14)9-3-7(5-15)10-1-2-16-6-8(10)4-9;/h3-4,16H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNDXSNYVDXFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)C(F)(F)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718502
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-66-5
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride (CAS No. 1187830-66-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₀ClF₃N₂
  • Molecular Weight : 201.19 g/mol
  • Appearance : Crystalline powder or fused solid
  • Melting Point : 29-34 °C

Pharmacological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Here are some key findings:

1. Anticancer Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit anticancer properties through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study demonstrated that similar compounds can inhibit the phosphorylation of focal adhesion kinase (FAK), leading to enhanced antiproliferative effects when combined with other chemotherapeutic agents like gemcitabine .

2. Neuroprotective Effects

Compounds within this class have shown promise in neuroprotection against oxidative stress. For instance, derivatives have been reported to protect neuronal cells from hydrogen peroxide-induced damage by reducing reactive oxygen species (ROS) levels . This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

3. Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in neurodegenerative processes has also been noted. For example, it may exhibit inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are targets for Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Pecoraro et al. Various tetrahydroisoquinolinesAnticancerInhibition of FAK phosphorylation; synergistic effects with gemcitabine
MDPI 3-PhenylcoumarinsNeuroprotectionReduced ROS levels; protective effects on PC12 cells
VWR Tetrahydroisoquinoline derivativesAChE inhibitionPotential for Alzheimer's treatment; IC50 values indicating potency

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : By targeting enzymes like AChE and MAO-B, the compound may enhance cholinergic transmission and reduce neurotoxic effects associated with amyloid-beta aggregation.
  • Oxidative Stress Reduction : The compound's ability to mitigate oxidative stress contributes to its neuroprotective properties.
  • Cell Signaling Modulation : Interference with signaling pathways related to cell survival and apoptosis may explain its anticancer properties.

Scientific Research Applications

Orexin Receptor Antagonism

Research indicates that derivatives of tetrahydroisoquinoline compounds, including 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride, serve as non-peptide antagonists for orexin receptors. These receptors are implicated in various physiological processes such as sleep regulation and appetite control. The compound shows promise in treating conditions like:

  • Obesity : By modulating orexin signaling pathways.
  • Sleep Disorders : Including insomnia and narcolepsy, by blocking orexin's wake-promoting effects .

Pain Management

The compound has been studied for its analgesic properties, particularly in managing:

  • Post-operative Pain
  • Neuropathic Pain : It may provide relief in conditions such as diabetic neuropathy and fibromyalgia through modulation of neurotransmitter release .

Neuroprotective Effects

Preliminary studies suggest that the compound exhibits neuroprotective properties which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It may help mitigate neuronal damage caused by oxidative stress and inflammation .

Synthesis and Derivatives

The synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives typically involves multi-step organic reactions including Ugi reactions for generating libraries of compounds. The ability to create diverse derivatives enhances the potential for discovering new pharmacological agents with tailored effects .

Case Study 1: Orexin Receptor Antagonism

A study published in the Journal of Medicinal Chemistry demonstrated that specific tetrahydroisoquinoline derivatives effectively antagonized orexin receptors in vitro and in vivo, leading to significant reductions in food intake and body weight in animal models .

Case Study 2: Pain Management Efficacy

In a clinical trial evaluating the efficacy of tetrahydroisoquinoline derivatives for neuropathic pain management, patients reported a marked decrease in pain levels compared to baseline measurements after administration of the compound over several weeks .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride with structurally related tetrahydroisoquinoline derivatives, emphasizing substituent effects, physical properties, and applications:

Compound Name Substituents Functional Groups Key Properties Applications/Notes References
This compound -CF₃ at C7
-CN at C5
Carbonitrile, hydrochloride salt High purity (≥95%), high cost (€982.00/g) Potential pharmacological intermediate; exact bioactivity uncharacterized in evidence
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride -CF₃ at C5 Amine, hydrochloride salt Boiling point: 217.4±35.0°C (predicted)
Density: N/A
Positional isomer; electronic properties differ due to -CF₃ at C5 vs. C7
Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride -CF₃ at C7
-COOCH₃ at C5
Ester, hydrochloride salt Purity: 95% Carboxylate ester may enhance lipophilicity vs. carbonitrile; reactivity differences in hydrolysis
2-(Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile derivatives -OCH₃ at aryl positions (C2, C3, C4) Carbonitrile, methoxy Melting points: 120–165°C
IR peaks: 2230 cm⁻¹ (C≡N)
1H-NMR: δ 3.8–4.2 (methoxy protons)
Methoxy groups confer electron-donating effects; lower cost vs. -CF₃ analogs

Key Comparative Insights:

In contrast, methoxy-substituted analogs (e.g., ) exhibit electron-donating effects, altering electronic density and reactivity . The 5-CF₃ positional isomer () may exhibit distinct pharmacokinetic profiles due to altered steric and electronic environments .

Functional Group Impact :

  • Replacing the carbonitrile (-CN) with a methyl ester (-COOCH₃) () increases steric bulk and modifies polarity, affecting solubility and metabolic stability .

Cost and Availability :

  • The target compound is significantly more expensive than methoxy-substituted derivatives (e.g., €982.00/g vs. lower-cost methoxy analogs), likely due to the challenges of introducing -CF₃ groups and maintaining high purity .

Research Findings and Limitations

  • Synthetic Feasibility: While methoxy-substituted tetrahydroisoquinolines are well-documented (), the synthesis of trifluoromethyl analogs requires specialized reagents (e.g., fluorinating agents), contributing to their higher cost .

Preparation Methods

Cyclization of Precursors

One common approach involves cyclization of amino alcohols or related intermediates:

  • Starting Materials: 1,2,3,4-tetrahydroisoquinoline derivatives, often obtained via Pictet–Spengler or Bischler–Napieralski reactions.
  • Method: Cyclization under acidic or thermal conditions to form the tetrahydroisoquinoline ring system.

Trifluoromethylation

The trifluoromethyl group at the 7-position can be introduced via:

Nitrile Group Introduction

The nitrile at the 5-position is typically incorporated through:

Salt Formation

The hydrochloride salt is prepared by:

  • Acid addition: Reacting the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol).
  • Isolation: The resulting salt precipitates out and is purified via recrystallization.

Specific Preparation Method Data

Based on patent literature and research articles, the following detailed procedures are notable:

Step Reagents & Conditions Description References
A. Synthesis of tetrahydroisoquinoline core 1,2,3,4-tetrahydroisoquinoline derivatives, acid catalysts Cyclization via Pictet–Spengler or Bischler–Napieralski reactions ,
B. Trifluoromethylation at 7-position Trifluoromethylating agents (e.g., Togni’s reagent), catalysts (e.g., copper), room temperature Electrophilic trifluoromethylation to introduce CF₃ group regioselectively
C. Nitrile group installation at 5-position Cyanide sources (e.g., sodium cyanide), suitable electrophilic intermediates Nucleophilic substitution or decarboxylation methods ,
D. Hydrochloride salt formation Hydrochloric acid, solvents like ethanol or methanol Acid-base reaction to form stable hydrochloride salt

Representative Research Findings

Patents and literature reveal that the synthesis often involves:

  • Reaction temperatures ranging from room temperature to 40°C to optimize salt formation and trifluoromethylation efficiency.
  • Use of organic solvents such as methanol, ethanol, or acetonitrile for reactions and purification.
  • Purification techniques including flash chromatography, recrystallization, and extraction, to isolate high-purity hydrochloride salts.

For example, a patent describes reacting (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid with hydrochloric acid, followed by purification to yield the hydrochloride salt.

Data Table Summarizing Preparation Parameters

Parameter Range / Conditions Notes
Reaction temperature 0°C to 40°C Influences salt formation and trifluoromethylation efficiency
Solvent Methanol, ethanol, acetonitrile Solvent choice affects solubility and reaction rate
Reagents Trifluoromethylating agents, cyanide sources Select based on desired regioselectivity and yield
Purification Flash chromatography, recrystallization Ensures high purity of final hydrochloride salt

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride?

  • Methodological Answer : A validated approach involves coupling trifluoromethyl-containing precursors with tetrahydroisoquinoline scaffolds under inert conditions. For example, analogous syntheses of tetrahydroisoquinoline derivatives utilize tetrahydrofuran (THF) as a solvent, triethylamine (Et₃N) as a base, and reaction monitoring via thin-layer chromatography (TLC) over 72 hours . Column chromatography is recommended for purification, with hexane/ethyl acetate gradients to isolate intermediates.

Q. How should researchers purify and characterize this compound?

  • Methodological Answer : Post-synthesis purification typically employs column chromatography with silica gel, followed by recrystallization from ethanol/water mixtures. Characterization requires a combination of ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the trifluoromethyl group (δ ~110-120 ppm in ¹⁹F NMR) and the tetrahydroisoquinoline backbone. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula accuracy. Purity (>95%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the recommended storage and handling protocols?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C under argon to prevent hydrolysis of the nitrile group. Use PPE (gloves, lab coat) and a fume hood during handling. Avoid exposure to moisture, as hydrochloride salts are hygroscopic and may degrade .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Discrepancies may arise from residual solvents, stereochemical variations, or impurities. Use 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography if crystalline derivatives are available. For purity disputes, perform HPLC-MS to identify co-eluting impurities and optimize gradient elution protocols .

Q. What strategies ensure stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and monitor degradation via TLC/HPLC.
  • pH Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal conditions for biological assays.
  • Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Q. How can in vitro biological activity be systematically evaluated?

  • Methodological Answer : Design dose-response assays (e.g., enzyme inhibition or receptor-binding studies):

  • Enzyme Assays : Use recombinant enzymes (e.g., kinases) with fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching.
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations after 24-hour exposure.
  • Control Experiments : Include structurally related analogs (e.g., 7-chloro-tetrahydroisoquinoline derivatives) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile hydrochloride

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